Electronic Property Differentiation: Calculated LogP Comparison Between 4-Fluoro-6-nitro-1H-indole and 6-Nitroindole
4-Fluoro-6-nitro-1H-indole exhibits a calculated LogP of 2.73840, which is higher than the LogP of 1.84 reported for the non-fluorinated analog 6-nitroindole (CAS 4769-96-4) [1]. This difference in calculated partition coefficient reflects the increased lipophilicity conferred by the 4-fluoro substituent, which is known to enhance membrane permeability and metabolic stability in drug candidates [2].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.73840 |
| Comparator Or Baseline | 6-Nitroindole: LogP = 1.84 |
| Quantified Difference | ΔLogP ≈ +0.9 (higher lipophilicity) |
| Conditions | Computational prediction using standard algorithms (ALOGPS or similar) |
Why This Matters
The increased lipophilicity of 4-fluoro-6-nitro-1H-indole is a critical differentiator for medicinal chemistry applications where optimal membrane permeability is required for target engagement.
- [1] MolBase. (2024). 4-Fluoro-6-nitro-1H-indole - Basic Information (LogP = 2.73840). View Source
- [2] SIELC Technologies. (2018). 6-Nitro-1H-indole - Physicochemical Properties (LogP = 1.84). View Source
